molecular formula C12H24N2 B1428008 N-[2-(azepan-1-yl)ethyl]cyclobutanamine CAS No. 1248947-58-1

N-[2-(azepan-1-yl)ethyl]cyclobutanamine

Cat. No.: B1428008
CAS No.: 1248947-58-1
M. Wt: 196.33 g/mol
InChI Key: SLBCWBMAPLZPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Azepan-1-yl)ethyl]cyclobutanamine is a secondary amine featuring a cyclobutane ring directly bonded to an amino group, which is further connected via an ethylene chain to an azepane moiety (a seven-membered saturated nitrogen-containing ring). This structure confers unique physicochemical properties, such as moderate lipophilicity due to the azepane ring and conformational rigidity from the cyclobutane system.

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-4-10-14(9-3-1)11-8-13-12-6-5-7-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBCWBMAPLZPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)ethyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 2-bromoethylazepane under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)ethyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-[2-(azepan-1-yl)ethyl]cyclobutanamine is primarily utilized as a precursor in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions makes it valuable for developing pharmaceuticals and agrochemicals. The compound can participate in:

  • Oxidation : Transforming it into N-oxides using reagents like potassium permanganate.
  • Reduction : Converting unsaturated bonds into saturated derivatives using hydrogen gas in the presence of palladium catalysts.
  • Substitution : Engaging in nucleophilic substitutions at the azepane ring or ethyl linker with alkyl halides or acyl chlorides.

These reactions facilitate the creation of a wide array of derivatives, enhancing its utility in synthetic chemistry .

Biological Research

Ligand Studies and Biochemical Assays

In biological contexts, this compound has been investigated for its potential role as a ligand in receptor studies. Its structural characteristics enable it to interact with various biological targets, which can be crucial for understanding receptor dynamics and signaling pathways.

Case Study: Receptor Interaction

Research has shown that compounds similar to this compound can act as agonists or antagonists at specific receptors. For instance, studies on cyclobutane derivatives have highlighted their binding affinities and specificities, suggesting that this compound could be further explored for its therapeutic potential in modulating receptor activity .

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of drugs targeting neurological disorders. The structural features of this compound may contribute to its efficacy as a drug candidate.

Case Study: Neuropharmacology

In recent studies, compounds derived from similar structures have demonstrated neuroprotective effects. For example, research into poly(ADP-ribose) polymerase (PARP) inhibitors has shown that certain derivatives can enhance cell survival in models of neurodegeneration . this compound could serve as a scaffold for developing novel PARP inhibitors.

Industrial Applications

Specialty Chemicals Production

The compound is also relevant in industrial chemistry, particularly in producing specialty chemicals and materials such as polymers and surfactants. Its unique properties allow it to function effectively in various formulations.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)ethyl]cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The compound’s key distinguishing feature is the azepane group, which contrasts with substituents in related molecules:

  • Morpholine derivatives: E.g., N-(4-(Morpholinomethyl)benzyl)cyclobutanamine (9q) () replaces azepane with a six-membered morpholine ring containing an oxygen atom.
  • Aromatic substituents : E.g., N-[2-(4-Fluorophenyl)ethyl]cyclobutanamine () substitutes azepane with a fluorophenyl group. The fluorine atom introduces electronegativity and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Cycloalkane variations : E.g., N-(1-cyclohexylpropan-2-yl)butan-1-amine () employs a cyclohexane ring instead of cyclobutane, increasing steric bulk and altering conformational flexibility .
Table 1: Structural and Molecular Comparisons
Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Features
N-[2-(Azepan-1-yl)ethyl]cyclobutanamine Azepane C₁₃H₂₅N₂ ~209.35* Seven-membered N-ring; moderate lipophilicity
N-(4-(Morpholinomethyl)benzyl)cyclobutanamine (9q) Morpholine C₁₇H₂₄N₂O 261.1967 Oxygen-containing ring; higher polarity
N-[2-(4-Fluorophenyl)ethyl]cyclobutanamine Fluorophenyl C₁₂H₁₅FN 204.23* Electronegative F atom; enhanced lipophilicity
N-(1-cyclohexylpropan-2-yl)butan-1-amine Cyclohexane C₁₃H₂₇N 197.36 Six-membered aliphatic ring; increased bulk

*Calculated based on structural formula due to lack of direct HRMS data in evidence.

Physicochemical Properties

  • Lipophilicity : Azepane’s seven-membered ring likely increases lipophilicity compared to morpholine (logP ~1.5–2.0 vs. ~0.5–1.0), but less than fluorophenyl derivatives (logP ~2.5–3.0) .
  • Solubility : Morpholine’s oxygen atom in 9q may improve aqueous solubility (e.g., ~50–100 µg/mL) compared to azepane analogs, which are expected to have lower solubility (<50 µg/mL) .

Biological Activity

N-[2-(azepan-1-yl)ethyl]cyclobutanamine is a compound of increasing interest in pharmacological research due to its potential therapeutic applications, particularly in neurology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclobutane ring linked to an azepane moiety. The synthesis typically involves the reaction of cyclobutanamine with 2-bromoethylazepane under basic conditions, often using solvents like dichloromethane or tetrahydrofuran.

Synthetic Route:

  • Reactants: Cyclobutanamine, 2-bromoethylazepane
  • Conditions: Basic medium (e.g., potassium carbonate), organic solvent (e.g., dichloromethane)
  • Yield Optimization: Continuous flow reactors and automated systems are employed for industrial production to enhance yield and purity.

This compound interacts with various receptors in the central nervous system (CNS). Its mechanism may involve acting as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and neuronal excitability. Notably, studies have indicated that similar compounds can modulate histamine H3 receptors, which are implicated in cognitive processes and neurological disorders .

Key Findings:

  • Receptor Interaction: Potential modulation of H3 receptors, associated with memory and cognition.
  • Neurochemical Effects: In vivo studies suggest that low concentrations can increase acetylcholine release in the hippocampus, enhancing muscarinic transmission .

Case Studies and Research Findings

  • Neuropharmacology Studies :
    • A study demonstrated that this compound could enhance acetylcholine release in rat models, indicating its potential role as a cognitive enhancer .
    • Another investigation revealed that compounds structurally related to this compound showed significant binding affinities for muscarinic receptors, particularly M1 sites, suggesting a selective action that could be harnessed for therapeutic purposes .
  • Histamine Receptor Modulation :
    • Research into H3 receptor ligands has shown that derivatives of this compound could serve as effective modulators, offering potential treatments for disorders linked to cognitive decline .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds such as N-[2-(azepan-1-yl)ethyl]cyclopentanamine and N-[2-(azepan-1-yl)ethyl]cyclohexanamine. The unique cyclobutane structure offers distinct steric and electronic properties that may enhance its reactivity and binding affinity compared to its analogs.

Compound NameStructural FeaturesUnique Aspects
N-[2-(azepan-1-yl)ethyl]cyclopentanamineCyclopentane ringLarger ring may influence reactivity
N-[2-(azepan-1-yl)ethyl]cyclohexanamineCyclohexane ringIncreased steric hindrance
This compoundCyclobutane ringDistinct steric/electronic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(azepan-1-yl)ethyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(azepan-1-yl)ethyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.